molecular formula C9H8N2O B8025628 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B8025628
M. Wt: 160.17 g/mol
InChI Key: WFCHXAGWURZGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic organic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves the reaction of pyrrole with formaldehyde. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid, under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and migration. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Lacks the methyl group at the 3-position.

    3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: The aldehyde group is positioned at the 5-position instead of the 4-position.

    3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the aldehyde group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-4-11-9-8(6)7(5-12)2-3-10-9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCHXAGWURZGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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